(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
Description
(Z)-5-((2H-Chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 2-thioxo group at position 2, a methyl group at position 3, and a (2H-chromen-3-yl)methylene substituent at position 5 in the Z-configuration. The chromene moiety (a benzopyran derivative) is structurally analogous to coumarins, which are known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-15-13(16)12(19-14(15)18)7-9-6-10-4-2-3-5-11(10)17-8-9/h2-7H,8H2,1H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXKJSMZVPDEP-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Anticancer Activity
Thiazolidin-4-one derivatives, including this compound, have shown significant anticancer potential. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiazolidinones may act by interfering with DNA replication and inducing apoptosis in cancer cells. They are also known to inhibit key enzymes involved in tumor growth.
- Case Study : A study demonstrated that similar thiazolidinone derivatives exhibited IC50 values ranging from 0.008 to 3.50 µM against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies:
- Antibacterial Effects : This compound has shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related thiazolidinones were as low as 0.5 µg/mL .
- Biofilm Inhibition : Thiazolidinone derivatives have also demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Anti-inflammatory Activity
Research indicates that thiazolidinones may possess anti-inflammatory properties, contributing to their therapeutic potential:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.
- Data Table : The following table summarizes the biological activities of this compound and related compounds.
| Biological Activity | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Anticancer | DNA interaction, apoptosis induction | 0.008 - 3.50 µM |
| Antibacterial | Inhibition of bacterial growth | 0.5 µg/mL |
| Biofilm Formation | Disruption of biofilm formation | >50% reduction at MIC |
| Anti-inflammatory | Inhibition of COX/LOX | Not specified |
Research Findings
Recent advancements in the synthesis and evaluation of thiazolidinone derivatives have highlighted their potential as multi-target agents in cancer therapy and infectious diseases:
- Synthetic Strategies : Novel synthetic routes have been developed to enhance the efficacy and selectivity of these compounds, including green chemistry approaches that reduce environmental impact .
- Structure-Activity Relationship (SAR) : Understanding the SAR has been critical in optimizing the biological activity of thiazolidinones, leading to more effective drug candidates with fewer side effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Thiazolidine-2,4-dione Derivatives
- Example: (Z)-5-(4-Methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g) Structural Difference: Replaces the 2-thioxo group with a 2,4-dione core. This may decrease inhibitory potency against enzymes like glutaminase, where thioxo derivatives show higher activity .
2-Thioxothiazolidin-4-one Derivatives
- Example: (5Z)-5-[(2-Methyl-2H-chromen-3-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one Structural Difference: Features a 3-pentyl group instead of 3-methyl and a 2-methylchromene moiety. The methylchromene group may alter π-π stacking interactions compared to the unsubstituted chromene in the target compound.
Substituent Variations
Heterocyclic Moiety Replacements
- Example : 5-(Furan-2-ylmethylene)-3-methyl-2-thioxothiazolidin-4-one
- Structural Difference : Replaces chromene with a furan ring.
- Functional Impact : Furan’s smaller aromatic system reduces planarity and π-π interactions, likely diminishing binding affinity to targets like tyrosine kinases or cytochrome P450 enzymes.
Substituted Benzylidene Derivatives
- Example: (Z)-5-(2,4-Dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one Structural Difference: Contains a dichlorophenyl group instead of chromene and an isopropyl substituent at position 3. The isopropyl group may improve metabolic stability compared to methyl.
Anticancer Activity
- Key Differentiator : The chromene moiety may enhance DNA intercalation or topoisomerase inhibition, mechanisms common to coumarin derivatives .
Antibacterial Activity
- Example: (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids Activity: These derivatives exhibit activity against multidrug-resistant bacterial strains. Comparison: The target compound’s chromene group may broaden antibacterial spectrum due to coumarin’s known role in disrupting bacterial membrane integrity .
Q & A
Q. What are the standard synthetic protocols for preparing (Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one?
The compound is typically synthesized via a Knoevenagel condensation between 3-methyl-2-thioxothiazolidin-4-one and 2H-chromene-3-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol). Reaction optimization includes refluxing for 6–12 hours, followed by purification via column chromatography . Catalyst-free approaches, inspired by aldol-like reactions, have also been explored, though yields may vary depending on solvent polarity and temperature .
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
The Z-isomer is identified using 1H NMR spectroscopy : the coupling constant () between the vinylic protons typically ranges from 10–12 Hz, consistent with cis-configuration. X-ray crystallography is definitive, as seen in structurally analogous thiazolidinones (e.g., (Z)-5-benzylidene derivatives), where the chromenyl and thiazolidinone rings adopt a coplanar arrangement .
Q. What preliminary biological activities have been reported for this compound?
Early studies on structurally similar thioxothiazolidinones show antimicrobial (MIC ≤ 12.5 µg/mL against S. aureus) and anticancer activity (IC~50~ 2–10 µM in MCF-7 and HeLa cells). These effects are attributed to thiol-mediated redox disruption and inhibition of protein tyrosine phosphatases .
Advanced Research Questions
Q. How do substituents on the chromenyl ring influence bioactivity?
Electron-withdrawing groups (e.g., nitro, halogen) at the chromenyl 6-position enhance cytotoxicity by increasing electrophilicity of the exocyclic double bond, promoting Michael addition with cellular thiols. Conversely, methoxy groups reduce activity due to steric hindrance. Quantitative SAR models (e.g., CoMFA) have been applied to optimize substituent patterns .
Q. What challenges arise in crystallographic analysis of this compound?
Disordered solvent molecules and twinning are common due to the flexible chromenyl moiety. SHELX refinement strategies, such as PART and TWIN commands, are employed to resolve these issues. For example, in a related tetrazole-chromene hybrid, hydrogen bonding networks required anisotropic displacement parameter (ADP) restraints to achieve R~1~ < 0.05 .
Q. What computational methods are suitable for studying its mechanism of action?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict nucleophilic attack at the C5 methylene carbon. Molecular docking (AutoDock Vina) with hemoglobin subunits (PDB: 1HHO) suggests competitive binding at the heme pocket, aligning with experimental hemolytic activity .
Q. How can conflicting cytotoxicity data across cell lines be resolved?
Discrepancies often stem from cell-specific redox environments . For instance, NCI-60 panel data for analogous compounds show >100-fold variability (e.g., GI~50~ 0.7 µM in leukemia vs. 75 µM in renal cancer). Mechanistic follow-up (e.g., glutathione depletion assays) is recommended to identify redox-sensitive targets .
Methodological Considerations
Q. What analytical techniques validate purity and stability?
- HPLC-PDA : Retention time consistency (C18 column, acetonitrile/water gradient) and UV-Vis spectra (λ~max~ 320–340 nm).
- Accelerated stability studies : 40°C/75% RH for 28 days; degradation products monitored via LC-MS show <5% loss .
Q. How is regioselective functionalization achieved at the thiazolidinone ring?
N3-methylation precedes chromenyl condensation to avoid side reactions. For C3 modifications, Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) is effective, though competing β-hydride elimination requires careful ligand selection (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
